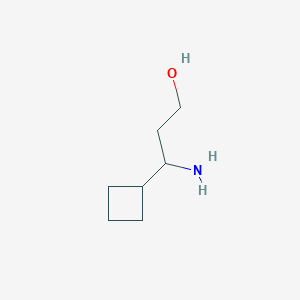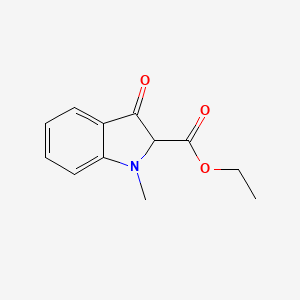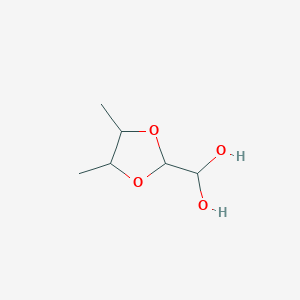
9-Octadecenoic acid (9Z)-, (2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenoic acid (9Z)-, (2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl ester is a compound belonging to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid.
Vorbereitungsmethoden
The preparation of 9-Octadecenoic acid (9Z)-, (2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl ester involves synthetic routes that typically include esterification reactions. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification processes using oleic acid derivatives and boronic acid compounds .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
9-Octadecenoic acid (9Z)-, (2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug delivery systems.
Industry: It is used in the production of various industrial products, including lubricants and surfactants
Wirkmechanismus
The mechanism of action of 9-Octadecenoic acid (9Z)-, (2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl ester involves its interaction with molecular targets and pathways within cells. It can interact with enzymes and receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, whether in biological systems or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Octadecenoic acid (9Z)-, (2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl ester include:
Oleic acid, 2-hydroxyethyl ester: Another fatty acid ester with similar structural features.
Linolein, 2-mono-: A related compound with different fatty acid chains.
Ethylene glycol monooleate: A compound with similar ester functional groups
Eigenschaften
CAS-Nummer |
89325-22-4 |
|---|---|
Molekularformel |
C21H39BO5 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
(2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39BO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)25-18-20-19-26-22(24)27-20/h9-10,20,24H,2-8,11-19H2,1H3/b10-9- |
InChI-Schlüssel |
XBSXRZOJVFMYRV-KTKRTIGZSA-N |
Isomerische SMILES |
B1(OCC(O1)COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Kanonische SMILES |
B1(OCC(O1)COC(=O)CCCCCCCC=CCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)

![Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12962122.png)

![2-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12962152.png)
![Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12962154.png)




![(R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12962187.png)



